![molecular formula C18H17NO3 B2580290 N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide CAS No. 2411288-11-2](/img/structure/B2580290.png)
N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential use in research applications. This compound is a derivative of the indazole family of cannabinoids and has been shown to have a high affinity for the CB1 and CB2 receptors in the brain.
作用機序
The mechanism of action of N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide involves the activation of the CB1 and CB2 receptors in the brain. This leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, this compound has been shown to have an effect on the endocannabinoid system, which plays a role in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects. These include analgesia, sedation, hypothermia, and decreased locomotor activity. Additionally, this compound has been shown to have an effect on the cardiovascular system, with some studies suggesting that it may cause vasoconstriction and increased blood pressure.
実験室実験の利点と制限
One advantage of using N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide in lab experiments is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for investigating the role of these receptors in the brain and body. Additionally, this compound is a synthetic compound, which means that it can be easily synthesized and standardized for use in experiments.
One limitation of using this compound in lab experiments is its potential for toxicity. Studies have shown that this compound can produce a range of adverse effects, including seizures and respiratory depression. Additionally, the long-term effects of this compound on the brain and body are not well understood, which makes it difficult to determine its safety for use in humans.
将来の方向性
There are several future directions for research on N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide. One area of interest is the development of new synthetic cannabinoids that have a higher affinity for the CB1 and CB2 receptors. Additionally, studies are needed to investigate the long-term effects of this compound on the brain and body, as well as its potential for addiction and abuse. Finally, research is needed to develop new treatments for synthetic cannabinoid toxicity, which can be life-threatening in some cases.
合成法
The synthesis of N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide involves the reaction of 4-cyanobut-2-yn-1-ol with 4-(2-methoxyphenoxy)benzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then subjected to a reaction with indazole-3-carboxaldehyde to form the final compound.
科学的研究の応用
N-[[4-(2-Methoxyphenoxy)phenyl]methyl]but-2-ynamide has been used in scientific research to investigate the effects of synthetic cannabinoids on the brain and body. Studies have shown that this compound can produce a range of effects including analgesia, sedation, and hypothermia. Additionally, this compound has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in the regulation of pain, appetite, and mood.
特性
IUPAC Name |
N-[[4-(2-methoxyphenoxy)phenyl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-3-6-18(20)19-13-14-9-11-15(12-10-14)22-17-8-5-4-7-16(17)21-2/h4-5,7-12H,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHVMDIKSRWLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=C(C=C1)OC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[2-{[(4-chloroanilino)carbonyl]amino}-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2580207.png)

![7-(1,3-Benzodioxol-5-yl)-2-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2580212.png)
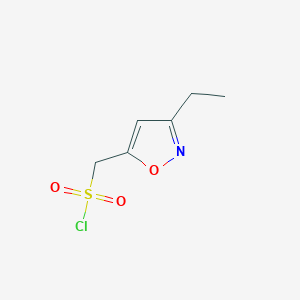
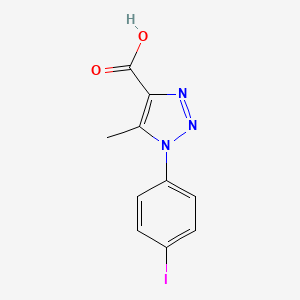
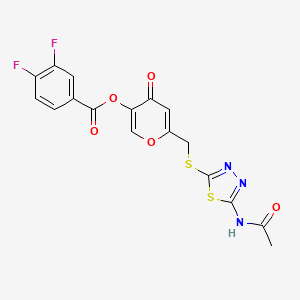
![N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2580219.png)
![7-(4-fluorophenyl)-4-((4-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2580220.png)

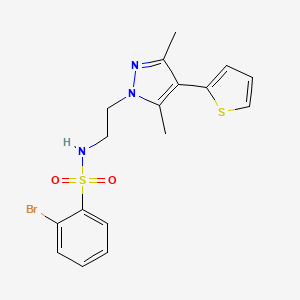

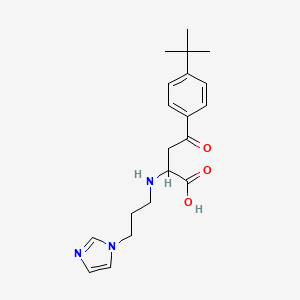
![1-(4-fluorobenzyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B2580226.png)
![1-(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one](/img/structure/B2580228.png)